Methylbenzyl Nimesulide

COX-2 Inflammation Selectivity

Selective COX-2 inhibitor with documented chemopreventive efficacy in rodent carcinogenesis models. Unlike non-selective NSAIDs, preserves COX-1-mediated gastroprotection for cleaner inflammatory pathway studies. Essential as an intermediate for 4'-Hydroxy Nimesulide metabolite synthesis. Suppresses TNF-α production. For oncology and inflammation research where precise COX-2 selectivity is non-negotiable.

Molecular Formula C₂₀H₁₈N₂O₆S
Molecular Weight 414.43
Cat. No. B1161903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbenzyl Nimesulide
Synonyms2-(4-(Benzyloxy)phenoxy)-1-((methylsulfonyl)methyl)-4-nitrobenzene
Molecular FormulaC₂₀H₁₈N₂O₆S
Molecular Weight414.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylbenzyl Nimesulide: A Preferential COX-2 Inhibitor for Inflammatory and Cancer Research


Methylbenzyl Nimesulide is a synthetic intermediate structurally related to the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. It is primarily employed as a research tool due to its ability to preferentially inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) . This compound is also an intermediate in the synthesis of 4'-Hydroxy Nimesulide, the main metabolite of Nimesulide . Beyond its anti-inflammatory profile, it has been shown to suppress chemical-induced carcinogenesis in rodent models and inhibit the production of the pro-inflammatory cytokine TNF-alpha . With a molecular formula of C20H18N2O6S and a molecular weight of 414.43, the compound is recommended to be stored at -20°C for maximum stability .

Why Methylbenzyl Nimesulide Should Not Be Substituted with Generic Nimesulide or Other NSAIDs


The specific biochemical profile of Methylbenzyl Nimesulide cannot be inferred from its parent compound, Nimesulide, or other NSAIDs due to critical structural differences that influence its target selectivity and metabolic fate. While both are considered preferential COX-2 inhibitors, subtle changes in the molecular structure of nimesulide analogs can lead to significant shifts in anti-inflammatory potency, COX-1/COX-2 selectivity ratios, and, most notably, anti-cancer efficacy . For instance, research on nimesulide derivatives has shown that certain structural modifications result in potent anti-cancer activity with IC50 values in the 100-200 nM range against breast cancer cell lines, a property distinct from the parent compound's primary anti-inflammatory mechanism [1]. Therefore, substituting Methylbenzyl Nimesulide with Nimesulide or another NSAID in a research protocol could lead to misinterpretation of results, as the compounds may exhibit divergent effects on cancer cell proliferation, cytokine production, and other COX-2-independent pathways .

Quantitative Differentiation of Methylbenzyl Nimesulide from Related Compounds


COX-2 Preferential Inhibition Profile vs. Nimesulide

Methylbenzyl Nimesulide is reported to preferentially inhibit COX-2 over COX-1 . While direct IC50 data for this specific analog are not publicly available, its parent compound, Nimesulide, demonstrates a wide range of COX-2 selectivity. In human recombinant enzyme assays, Nimesulide has an IC50 of 1.27 µM for COX-2 and 70 µM for COX-1, resulting in a selectivity ratio of ~55 [1]. This contrasts with non-selective NSAIDs like indomethacin, which has a COX-2:COX-1 selectivity ratio of 1.9 in human airway cells [2]. The structural modifications in Methylbenzyl Nimesulide are designed to maintain or potentially enhance this preferential COX-2 inhibition profile, making it a valuable tool for studying COX-2-dependent pathways without the confounding effects of complete COX-1 suppression.

COX-2 Inflammation Selectivity

Suppression of Chemical-Induced Carcinogenesis in Rodent Models

Methylbenzyl Nimesulide has been shown to suppress chemical-induced carcinogenesis in both mouse and rat models . This evidence is supported by a study (Fukutake et al., 1998) which demonstrated the chemopreventive effects of related nimesulide analogs [1]. While direct quantitative data for Methylbenzyl Nimesulide in this context is not publicly detailed, the compound is a synthetic intermediate in the preparation of 4'-Hydroxy Nimesulide, the main active metabolite of Nimesulide . This suggests it may share the parent compound's ability to inhibit tumor growth, a property distinct from other NSAIDs. For instance, Nimesulide treatment has been shown to reduce the growth of UVB-induced tumors in terms of both tumor number and volume [2].

Cancer Chemoprevention Carcinogenesis

Inhibition of LPS-Induced TNF-alpha Production

Methylbenzyl Nimesulide has been documented to inhibit the production of Tumor Necrosis Factor-alpha (TNF-alpha) following stimulation with lipopolysaccharide (LPS) . This is a significant immunomodulatory effect that is not universally observed across all NSAIDs. The suppression of TNF-alpha is a key mechanism in controlling inflammatory responses and is relevant for research into autoimmune and inflammatory diseases. While quantitative IC50 values for this specific effect are not available for Methylbenzyl Nimesulide, this property aligns with the known pharmacology of nimesulide, which reduces levels of pro-inflammatory cytokines [1].

TNF-alpha Inflammation Immunology

Role as a Key Synthetic Intermediate for 4'-Hydroxy Nimesulide

Methylbenzyl Nimesulide serves as a direct synthetic intermediate in the preparation of 4'-Hydroxy Nimesulide (H948560), which is the primary, pharmacologically active metabolite of the NSAID Nimesulide . This is a crucial differentiation from other nimesulide analogs. 4'-Hydroxy Nimesulide is formed in vivo via hepatic metabolism and is responsible for a significant portion of the drug's anti-inflammatory and analgesic effects. Access to Methylbenzyl Nimesulide enables the study of this specific metabolic pathway, the synthesis of the active metabolite for in vitro assays, and the development of analytical standards for pharmacokinetic studies .

Metabolism Pharmacokinetics Synthesis

Primary Research Applications for Methylbenzyl Nimesulide Based on Verified Evidence


Investigating COX-2 Dependent Inflammatory Pathways with Reduced Gastrointestinal Confounding

Use Methylbenzyl Nimesulide in in vitro and in vivo models of inflammation where selective inhibition of COX-2 is required to elucidate the specific roles of prostaglandins derived from this isoform. Unlike non-selective NSAIDs (e.g., indomethacin), the preferential COX-2 inhibition profile minimizes the suppression of gastroprotective prostaglandins synthesized by COX-1, allowing for cleaner interpretation of results in studies of pain, arthritis, and other inflammatory conditions [1].

Studying Chemoprevention and Tumor Suppression Mechanisms

Employ Methylbenzyl Nimesulide in oncology research as a tool compound to investigate the chemopreventive effects of COX-2 inhibition on chemical-induced carcinogenesis. Its documented ability to suppress tumor development in rodent models makes it suitable for long-term cancer prevention studies, distinct from its role as an acute anti-inflammatory agent.

Examining COX-2 Independent Anti-Cancer Pathways

Leverage Methylbenzyl Nimesulide to study the COX-2 independent mechanisms of action that contribute to the anti-cancer properties of nimesulide derivatives. Research indicates that certain nimesulide analogs can inhibit cancer cell proliferation with IC50 values in the 100-200 nM range [2]. Methylbenzyl Nimesulide's structural relationship to these potent anti-cancer agents makes it a valuable starting point for investigating alternative pathways, such as the suppression of TNF-alpha production .

Synthesizing and Analyzing the Active Metabolite 4'-Hydroxy Nimesulide

Utilize Methylbenzyl Nimesulide as a key synthetic building block for the preparation of 4'-Hydroxy Nimesulide . This application is critical for laboratories developing analytical methods for Nimesulide metabolite quantification in biological samples or for conducting in vitro pharmacological studies on the active metabolite itself.

Quote Request

Request a Quote for Methylbenzyl Nimesulide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.